Latrepirdine dihydrochloride
Overview
Description
Latrepirdine dihydrochloride, also known as Dimebon, is an antihistamine drug that has been used clinically in Russia since 1983 . It is an orally active, small molecule compound that has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . It has also been suggested to have cognition-enhancing effects in healthy individuals .
Synthesis Analysis
A series of novel γ-Carboline derivatives were designed and synthesized using the Suzuki coupling reaction . The concise synthesis and systematic structure–activity relationship of a novel small molecule library of nitrogen-incorporated γ-Carboline derivatives of latrepirdine were described .Molecular Structure Analysis
Latrepirdine dihydrochloride is a neuroactive compound with antagonist activity at histaminergic, α-adrenergic, and serotonergic receptors . It stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .Chemical Reactions Analysis
Latrepirdine has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . Several polymorphic forms of latrepirdine dihydrochloride, including crystalline anhydrous form A, form B hemi-hydrate, form C monohydrate, form D dihydrate, form F trihydrate, and amorphous form have been reported .Physical And Chemical Properties Analysis
The molecular formula of Latrepirdine dihydrochloride is C21H27Cl2N3 and its average mass is 392.365 Da .Scientific Research Applications
Mitochondrial Modulation and Neuroprotection : Latrepirdine interacts with mitochondrial targets, acetylcholinesterase activity, and intraneuronal calcium levels. However, preclinical evidence supporting clinical trials is lacking (Cano-Cuenca, Solís-García del Pozo, & Jordán, 2015).
Potential in Neurodegenerative Diseases : It activates AMPK and reduces neuronal excitability, showing potential for treating Alzheimer's and Huntington's disease due to its neurocognitive-enhancing activities (Weisová et al., 2013).
Therapeutic Applications : Besides Alzheimer's and Huntington's disease, latrepirdine shows promise in treating anti-aging, depression, anxiety, and ischemia (Ustyugov, Shevtsova, & Bachurin, 2015).
Impact on Alzheimer's Disease : It increases extracellular amyloid-β levels, suggesting a mechanism for cognitive function improvement in Alzheimer's disease (Steele et al., 2009).
Neuroprotective Effect : Latrepirdine enhances neuron survival and reduces mitochondrial instability in Alzheimer's disease subjects (Sabbagh & Berk, 2010).
Enhancing Cerebral Glucose Utilization : It has been observed to increase cerebral glucose utilization in aged mice, aiding in dose selection for Alzheimer's disease treatment (Day et al., 2011).
Improving Cognition in Mouse Models : The compound improves cognition and arrests the progression of neuropathology in Alzheimer's mouse models, relevant for neurodegenerative disease treatment and prevention (Steele et al., 2013).
Autophagy Enhancement : It enhances autophagy and reduces intracellular levels of GFP-Aβ42 in yeast, suggesting therapeutic potential in Alzheimer's disease and other proteinopathies (Bharadwaj et al., 2012).
Amyloid-β Aggregation and Toxicity : The ability of latrepirdine to modulate amyloid-β aggregation appears to be independent of its neuroprotective effects (Porter et al., 2016).
Clinical Trial Outcomes : Despite showing potential in phase II clinical trials for Alzheimer's disease and Huntington's chorea, its efficacy on cognitive function remains uncertain, and some clinical trials have failed to demonstrate efficacy (Sabbagh & Shill, 2010); (Cano-Cuenca, Solís-García del Pozo, & Jordán, 2013); (Bharadwaj et al., 2013); (Jones, 2010); (Kieburtz et al., 2013); (Hopkins, 2010).
Neuroprotective and Cognition Enhancement : It demonstrates neuroprotective activity in cellular models of Alzheimer's and Huntington's disease and preserves cognitive function in AF64A lesioned rats (Goel & Dembinski, 2015); (Ustyugov, Shevtsova, Ashraf, Tarasov, Bachurin, & Aliev, 2016).
Effects in Non-Human Primates : Dimebolin, a variant of latrepirdine, has been shown to improve aspects of cognition in rhesus monkeys, suggesting its potential as an Alzheimer's disease treatment (Webster et al., 2011).
Safety And Hazards
Future Directions
The crystal structure has been shown to play a key role in the bioavailability and efficacy of latrepirdine . Polymorph E has been shown to be a promising drug for the treatment of neurodegenerative diseases associated with memory impairment, such as Alzheimer’s disease . Sublingual delivery of latrepirdine has the potential to offer improved bioavailability by circumventing first-pass metabolism .
properties
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLIQOLGOZTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243103 | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Latrepirdine dihydrochloride | |
CAS RN |
97657-92-6 | |
Record name | Latrepirdine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATREPIRDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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